
AEG 40730 dihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
AEG 40730 dihydrochloride is an IAP antagonist . It binds to the BIR3 domain of cIAP1, cIAP2, and XIAP with nanomolar affinity . It reduces cIAP1, cIAP2, and XIAP protein levels in human breast cancer MDA-MB-231 cells .
Molecular Structure Analysis
The molecular weight of this compound is 1120.06 . Its formula is C52H68F6N8O8.2HCl .Chemical Reactions Analysis
This compound induces apoptosis in combination with TNF, and potentiates TRAIL-mediated apoptosis in human colorectal carcinoma HCT 116 cells .Physical And Chemical Properties Analysis
This compound is soluble to 100 mM in water and to 100 mM in DMSO . It should be stored at -20°C .Relevant Papers The biological activity of this compound is supported by several papers . For instance, Beug et al. (2014) discussed how Smac mimetics and innate immune stimuli synergize to promote tumor death . Galbán et al. (2009) revealed the cytoprotective effects of IAPs by using a small molecule antagonist . Bertrand et al. (2008) showed that cIAP1 and cIAP2 facilitate cancer cell survival by functioning as E3 ligases that promote RIP1 ubiquitination .
Aplicaciones Científicas De Investigación
1. Oncoprotein Interaction and Tumor Aggressiveness
AEG-40730 dihydrochloride is linked to the oncoprotein Astrocyte elevated gene 1 (AEG-1). AEG-1 strongly promotes the development and progression of cancers. In a study by Liu et al. (2016), it was discovered that AEG-1 interacts with c-Jun and p300 in gliomas, enhancing c-Jun transcriptional activity. This interaction results in the development of a more aggressive malignant phenotype in gliomas, significantly increasing glioma cell proliferation and angiogenesis. The expression levels of AEG-1 in clinical glioma specimens correlated with c-Jun activation status, suggesting AEG-1 as a potential target for glioma treatment (Liu et al., 2016).
2. Breast Cancer Progression and Patient Survival
AEG-1 has been identified as a novel prognostic marker for breast cancer progression and overall patient survival. The study by Li et al. (2008) demonstrated that AEG-1 expression was significantly higher in breast cancer cell lines compared to normal breast epithelial cells. High expression of AEG-1 in breast cancer biopsies was correlated with advanced clinical staging, tumor classification, node classification, and metastasis classification. Patients with higher AEG-1 expression had shorter overall survival times, making AEG-1 a valuable marker of breast cancer progression and a potential indicator for patient prognosis (Li et al., 2008).
3. Role in Tumor Progression and Metastasis
Activation of the Nuclear Factor κB Pathway by AEG-1 has significant implications for tumor progression and metastasis. The study by Emdad et al. (2006) revealed that AEG-1 is a significant positive regulator of the NF-κB pathway. Enhanced expression of AEG-1 in HeLa cells increased the binding of the NF-κB p50/p65 complex, leading to degradation of IκBα, nuclear translocation of p65, and induction of NF-κB downstream genes. This process suggests a key molecular mechanism by which AEG-1 promotes anchorage-independent growth and invasion, central features of the neoplastic phenotype (Emdad et al., 2006).
Mecanismo De Acción
Propiedades
IUPAC Name |
(2S)-2-(methylamino)-N-[(2S,3R)-3-[6-[(2R,3S)-3-[[(2S)-2-(methylamino)propanoyl]amino]-4-oxo-4-[(2S)-2-[[2-phenylethyl-(2,2,2-trifluoroacetyl)amino]methyl]pyrrolidin-1-yl]butan-2-yl]oxyhexa-2,4-diynoxy]-1-oxo-1-[(2S)-2-[[2-phenylethyl-(2,2,2-trifluoroacetyl)amino]methyl]pyrrolidin-1-yl]butan-2-yl]propanamide;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C52H68F6N8O8.2ClH/c1-35(59-5)45(67)61-43(47(69)65-27-17-23-41(65)33-63(49(71)51(53,54)55)29-25-39-19-11-9-12-20-39)37(3)73-31-15-7-8-16-32-74-38(4)44(62-46(68)36(2)60-6)48(70)66-28-18-24-42(66)34-64(50(72)52(56,57)58)30-26-40-21-13-10-14-22-40;;/h9-14,19-22,35-38,41-44,59-60H,17-18,23-34H2,1-6H3,(H,61,67)(H,62,68);2*1H/t35-,36-,37+,38+,41-,42-,43-,44-;;/m0../s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDGBXBVDDLOZGF-CLHBFWEXSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C(=O)N1CCCC1CN(CCC2=CC=CC=C2)C(=O)C(F)(F)F)NC(=O)C(C)NC)OCC#CC#CCOC(C)C(C(=O)N3CCCC3CN(CCC4=CC=CC=C4)C(=O)C(F)(F)F)NC(=O)C(C)NC.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]([C@@H](C(=O)N1CCC[C@H]1CN(CCC2=CC=CC=C2)C(=O)C(F)(F)F)NC(=O)[C@H](C)NC)OCC#CC#CCO[C@H](C)[C@@H](C(=O)N3CCC[C@H]3CN(CCC4=CC=CC=C4)C(=O)C(F)(F)F)NC(=O)[C@H](C)NC.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C52H70Cl2F6N8O8 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1120.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

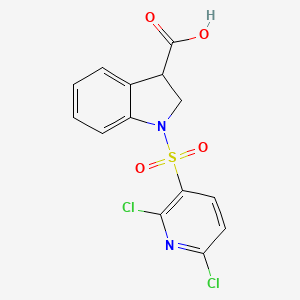

![cyclopentyl(4-(3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone](/img/structure/B2910428.png)
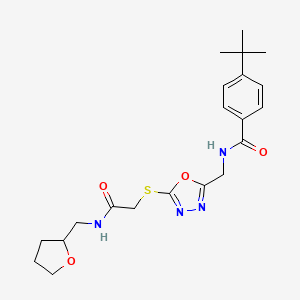
![{[(4-Bromophenyl)methyl]carbamoyl}methyl 4-methylbenzoate](/img/structure/B2910436.png)
![5-[(Phenylamino)methyl]furan-2-carboxylic acid](/img/structure/B2910437.png)
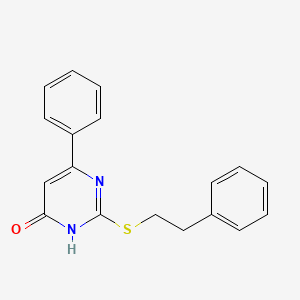

![N-(1-(furan-2-carbonyl)indolin-6-yl)-2-methylimidazo[1,2-a]pyridine-3-carboxamide](/img/structure/B2910441.png)
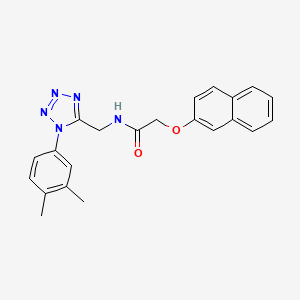
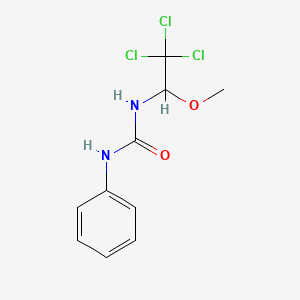
![2-(7-methyl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)-N-(4-(trifluoromethyl)phenyl)acetamide](/img/structure/B2910444.png)

![3-Fluoro-N-[1-[4-(trifluoromethyl)pyridin-2-yl]azetidin-3-yl]pyridine-4-carboxamide](/img/structure/B2910447.png)